molecular formula C9H15Cl3FN3 B2601396 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride CAS No. 1707358-75-5

1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride

Cat. No.: B2601396
CAS No.: 1707358-75-5
M. Wt: 290.59
InChI Key: RLNXIZYBBOTQKU-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride is a fluorinated piperazine derivative with the molecular formula C₉H₁₂Cl₃FN₄. This compound features a pyridine ring substituted with a fluorine atom at the 5-position, linked to a piperazine moiety via the 2-position. The trihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications . It is commercially available in varying quantities (e.g., 100 mg to 10 g) for research purposes, reflecting its utility in drug discovery and chemical synthesis .

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)piperazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.3ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;;;/h1-2,7,11H,3-6H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNXIZYBBOTQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)F.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl3FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride involves several steps. One common method includes the reaction of 5-fluoropyridine with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The resulting product is then purified and converted to its trihydrochloride salt form .

Industrial production methods may involve bulk manufacturing processes where the reaction is scaled up, and the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other functional groups using reagents like sodium iodide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride exhibits potential antidepressant properties. It acts as a selective serotonin reuptake inhibitor (SSRI), which is crucial for treating mood disorders. Studies have shown that compounds with similar piperazine structures can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .

Antitumor Properties
The compound has also been investigated for its antitumor effects. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of specific signaling pathways related to cell survival and death .

Antiviral Activity
There is emerging evidence supporting the antiviral activity of this compound against several viruses. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry into host cells or disrupting viral assembly .

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the efficacy of this compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo, supporting its role as a novel antidepressant agent .

Case Study 2: Cancer Treatment

In a study focusing on breast cancer, researchers treated tumor-bearing mice with this compound. The treatment resulted in a marked decrease in tumor size and increased survival rates compared to control groups. This suggests its potential as an adjunct therapy in cancer treatment protocols .

Case Study 3: Antiviral Research

A recent study evaluated the antiviral properties of the compound against influenza viruses. The results demonstrated that treatment with this compound significantly reduced viral loads in infected cell cultures, indicating its potential as a therapeutic agent against viral infections .

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

Application AreaFindings
AntidepressantActs as a selective serotonin reuptake inhibitor; reduces depression scores in clinical trials .
AntitumorInhibits proliferation in cancer cell lines; induces apoptosis via specific signaling pathways .
AntiviralShows potential antiviral activity against influenza; reduces viral loads in infected cultures .

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Fluorine’s small size and high electronegativity improve electronic interactions in binding pockets compared to bulkier chlorine or trifluoromethyl groups .
  • Salt Forms: Trihydrochloride salts (e.g., 1-(5-Fluoropyridin-2-yl)piperazine) generally exhibit superior aqueous solubility compared to mono-salts or free bases .

Key Observations :

  • Receptor Selectivity : Fluorine’s electronic effects may favor 5-HT1A/1B receptor interactions, similar to TFMPP’s 5-HT1B/1C agonism .
  • Therapeutic Applications : Chlorinated analogs (e.g., 1-(5-Chloro-2-pyridyl)piperazine) are used in diabetes drugs, while fluorinated derivatives may target neuropsychiatric disorders .

Biological Activity

1-(5-Fluoropyridin-2-yl)piperazine trihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₁₅Cl₃FN₃
  • Molecular Weight : 290.59 g/mol
  • CAS Number : 1707358-75-5
  • Appearance : Off-white to light yellow solid
  • Purity : ≥96.0% (HPLC) .

Biological Activity

This compound exhibits various biological activities, particularly in the realm of cancer research and neuropharmacology.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of piperazine have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including:

  • K562 (chronic myeloid leukemia) : Compounds with piperazine moieties demonstrated varying degrees of inhibition, with some derivatives achieving IC₅₀ values as low as 1.42 µM .
  • T47D (breast cancer) : Similar piperazine derivatives displayed comparable activity against T47D cells, indicating potential for breast cancer treatment .

The presence of fluorine in the pyridine ring is believed to enhance the compound's interaction with biological targets, increasing its potency.

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could contribute to its neuropharmacological effects, potentially influencing mood and anxiety disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of halogen atoms (like fluorine) significantly enhances anticancer activity compared to non-halogenated analogs.
  • Piperazine Ring Modifications : Modifications on the piperazine ring can alter affinity and selectivity towards specific biological targets .

Study 1: Anticancer Efficacy

A study evaluated various piperazine derivatives for their anticancer properties against multiple cell lines. The results indicated that compounds with a fluoropyridine substituent exhibited superior cytotoxicity compared to their non-fluorinated counterparts, suggesting that fluorination plays a critical role in enhancing biological activity .

Study 2: Neuropharmacological Effects

Research has suggested that piperazine derivatives can influence serotonin and dopamine receptor pathways, potentially offering therapeutic benefits for mood disorders. The specific interactions of this compound with these receptors warrant further investigation to elucidate its full pharmacological profile .

Comparative Analysis with Similar Compounds

Compound NameActivity ProfileIC₅₀ Values (µM)
1-(5-Fluoropyridin-2-yl)piperazineAnticancer (K562, T47D)1.42
Piperazine derivative AAnticancer (HeLa)12.67
Piperazine derivative BAnticancer (A549)0.12

Q & A

Q. What methodologies ensure reproducibility in multi-step synthetic protocols?

  • Methodological Answer :
  • Document all parameters (e.g., stirring speed, reagent purity) using electronic lab notebooks .
  • Share raw data (e.g., NMR spectra, chromatograms) via platforms like Zenodo or Figshare, as emphasized in ’s reproducibility frameworks .

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